N~2~-(propan-2-yl)-N~4~,N~6~-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE is a complex organic compound characterized by the presence of trifluoromethyl groups and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE typically involves multiple steps, starting with the preparation of the trifluoromethyl aniline derivatives. These derivatives are then reacted with triazine precursors under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
- 4-(Trifluoromethyl)aniline
- (3R)-3-[3,5-Bis(trifluoromethyl)anilino]-2-cyano-3-sulfanylpropanamide
Uniqueness
N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE is unique due to its specific triazine structure and the presence of multiple trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and specificity .
Properties
Molecular Formula |
C20H18F6N6 |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-N-propan-2-yl-4-N,6-N-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C20H18F6N6/c1-11(2)27-16-30-17(28-14-7-3-5-12(9-14)19(21,22)23)32-18(31-16)29-15-8-4-6-13(10-15)20(24,25)26/h3-11H,1-2H3,(H3,27,28,29,30,31,32) |
InChI Key |
CIKFCEHKCKOWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2=CC=CC(=C2)C(F)(F)F)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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